Molybdenum diselenide is an inorganic compound with the chemical formula MoSe₂. It belongs to the category of transition metal dichalcogenides, which are characterized by their layered structures and significant electronic properties. Molybdenum diselenide exhibits a hexagonal crystalline structure, similar to that of molybdenum disulfide, but with distinct properties due to the larger atomic size and better conductivity of selenium compared to sulfur. This compound is primarily noted for its high electrical conductivity and direct bandgap, making it suitable for various electronic applications .
Molybdenum diselenide can be synthesized through several methods:
Molybdenum diselenide has a wide range of applications due to its unique properties:
Research into the interactions of molybdenum diselenide with other materials has shown promising results, particularly in enhancing catalytic performance. Studies have focused on:
Molybdenum diselenide shares similarities with other transition metal dichalcogenides. Here are some comparable compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Molybdenum Disulfide | MoS₂ | Indirect bandgap; lower conductivity than MoSe₂ |
Tungsten Diselenide | WSe₂ | Higher thermal stability; similar layered structure |
Tungsten Disulfide | WS₂ | Indirect bandgap; used in optoelectronic devices |
Rhenium Diselenide | ReSe₂ | High stability; potential in catalysis |
Molybdenum diselenide stands out due to its higher electrical conductivity compared to molybdenum disulfide and its direct bandgap characteristics that make it particularly suitable for applications in optoelectronics and energy conversion technologies. Its ability to form stable monolayers further enhances its appeal for research and application in two-dimensional materials technology .
Early work with sealed quartz ampoules showed that elevating the internal static pressure (>800 torr) accelerates precursor sublimation and promotes rapid gas–solid reactions between molybdenum trioxide and elemental selenium [1] [2]. Under an 850 °C temperature plateau, vertically aligned molybdenum diselenide nanosheets nucleate on silicon dioxide, forming grain mosaics that reach one-hundred-micrometre lateral dimensions within sixty minutes [1]. Raman and X-ray diffraction analyses confirm complete conversion of molybdenum oxides to the hexagonal 2H polymorph after thirty minutes, while transmission electron microscopy reveals low-defect lattices and continuous stacking along the c-axis [1].
Growth parameter | Value | Performance metric | Value |
---|---|---|---|
Sealed-ampoule pressure | ≥ 800 torr [1] | Crystalline grain size | ≈ 100 µm [1] |
Reaction temperature | 850 °C [1] | Mass yield | ≈ 15 mg h⁻¹ [1] |
Growth duration | 60 min [1] | Preferred orientation | Vertical nanosheets [1] |
High static pressure also raises the local supersaturation of molybdenum sub-oxide vapours, shortening the critical nucleus radius and increasing the areal nucleus density predicted by classical nucleation theory [2]. Consequently, the ampoule configuration delivers an order-of-magnitude higher production rate than conventional atmospheric-pressure furnaces [1].
Sub-monolayer deposition rates combined with lattice-matched substrates enable wafer-scale epitaxy. Molecular beam epitaxy on gallium arsenide (111) surfaces yields single-layer films displaying one-to-one crystallographic alignment as verified by low-energy electron diffraction; interfacial electronic stabilisation limits rotational disorder [3]. Halide vapour-phase epitaxy further extends the lateral scale: chlorine-mediated transport of molybdenum produces centimetre-scale, unidirectionally aligned domains that coalesce into continuous single-crystal sheets on two-inch c-plane sapphire wafers [4]. Ultraviolet photoelectron spectroscopy indicates atomically sharp band edges, while optical mapping shows photoluminescence uniformity within ±3% across the entire wafer [4].
Epitaxial route | Substrate | Domain alignment | Lateral coverage | Reported carrier mobility |
---|---|---|---|---|
Molecular beam epitaxy [3] | Gallium arsenide (111) | Six-fold rotational alignment | ≥ 300 µm islands | Not disclosed |
Halide vapour-phase epitaxy [4] | c-plane sapphire | Unidirectional single crystal | 2-inch wafer | Not disclosed |
Ambient-pressure chemical vapour deposition [5] | Bilayer graphene/SiC | Triangular single crystals | Millimetre scale | 50 cm² V⁻¹ s⁻¹ [5] |
Both epitaxial schemes rely on precise chalcogen flux control. Excess selenium shifts growth thermodynamics toward multilayer formation, whereas selenium-deficient regimes favour point-defect generation that scatters carriers [3] [4].
Bath-sonication in surface-energy-matched solvents cleaves bulk molybdenum diselenide along van-der-Waals planes, producing colloidal few-layer dispersions. Systematic solvent screening showed that high-dipole, high-surface-tension media such as N-Methyl-2-pyrrolidone and Dimethyl sulfoxide deliver the thinnest flakes after sixty minutes due to strong solvation of polarisable selenium-terminated edges [6].
Solvent | Surface tension (mN m⁻¹) [6] | Average layer number after 60 min [6] | Stable concentration (mg mL⁻¹) [6] |
---|---|---|---|
Deionised water | 72.00 | 15 | ≤ 0.05 |
Ethanol | 22.10 | 14 | ≤ 0.05 |
N-Methyl-2-pyrrolidone | 40.79 | 5 | 0.5–1.0 |
Dimethylformamide | 37.10 | 4 | 0.3–0.8 |
Dimethyl sulfoxide | 43.54 | 3 | 0.5–1.2 |
The optical band gap blue-shifts progressively from 1.50 eV in bulk crystals to about 1.78 eV for three-layer dispersions, tracking quantum-confinement trends extracted from ultraviolet–visible extinction spectra [6]. Fourier-transform infrared spectroscopy confirms retention of Mo–Se vibrational modes, indicating minimal oxidative degradation during sonication [6].
Long-term stability arises from either solvent–flake coulombic repulsion or surfactant steric hindrance. In the presence of ionic surfactants, excessive micelle coverage (>20 millimolar cetyltrimethylammonium bromide) blocks electroactive edge sites and suppresses heterogeneous electron-transfer rates by an order of magnitude [7]. Optimal concentrations below the critical micelle point balance dispersion stability (>30 days without sedimentation) with preserved catalytic activity toward the hydrogen evolution reaction [7]. Zeta-potential measurements reveal that strongly adsorbing anionic surfactants (sodium cholate) confer −45 mV interparticle potentials, preventing re-aggregation over at least one month [7].
Density functional theory screens predict that electron-rich dopants such as manganese, iron, cobalt and nickel lower the free energy of hydrogen adsorption on basal-plane selenium vacancies, transforming inert terraces into catalytically competent sites [8] [9]. Nickel substitution reduces the hydrogen adsorption free energy to approximately −0.09 eV, a value close to the thermoneutral optimum required for efficient hydrogen evolution reaction catalysis [8]. Experimentally, isoelectronic tungsten substitution (molybdenum₀.₈₂ tungsten₀.₁₈ diselenide) halves the intrinsic selenium-vacancy density yet preserves room-temperature thermal conductivity, demonstrating that phonon scattering by tungsten and vacancy annihilation counterbalance one another [10].
Light-element heteroatoms modulate carrier polarity and create new active centres. Boron incorporation at selenium lattice sites decreases the hydrogen adsorption free energy on adjacent selenium edges to −0.15 eV and multiplies turnover frequency by a factor of five compared with undoped material [11]. Nitrogen plasma treatment introduces substitutional nitrogen–molybdenum bonds and dual selenium vacancies, shifting the Fermi level toward the valence band and realising stable p-type conduction in epitaxial monolayers [12]. Photoelectron spectroscopy reveals a concomitant 0.3 eV valence-band‐maximum shift, confirming acceptor doping efficiency [12].
Dopant species | Incorporation route | Key electronic or catalytic outcome | Quantitative change |
---|---|---|---|
Nickel (substitution) [8] | Salt-assisted chemical vapor transport | Basal-plane activation for hydrogen evolution | ΔG_H ≈ −0.09 eV |
Tungsten (isoelectronic) [10] | Chemical vapor deposition alloying | Selenium-vacancy density ↓ 50% | Thermal conductivity undiminished 25–300 K |
Boron (substitution) [11] | High-temperature vapour doping | Edge-site turnover frequency ↑ 5 × | Overpotential ↓ 60 mV |
Nitrogen (plasma) [12] | Remote plasma exposure | Fermi level down-shift 0.3 eV | Stable p-type conduction |
Collectively, these studies establish dopant selection rules: transition-metal dopants tune catalytic thermodynamics, while non-metal dopants tailor carrier type and optimise surface chemistry without introducing heavy-atom phonon scattering.
Two-dimensional molybdenum diselenide exhibits remarkable electronic properties that can be precisely controlled through various engineering approaches. The electronic structure of molybdenum diselenide is fundamentally governed by the quantum confinement effects that emerge when the material is reduced to atomic-scale thicknesses, leading to dramatic modifications in its bandgap characteristics and charge transport properties [1] [2].
The most profound electronic structure transformation in molybdenum diselenide occurs through the thickness-dependent evolution from an indirect bandgap semiconductor in the bulk form to a direct bandgap semiconductor in the monolayer limit. This transition represents one of the most significant developments in two-dimensional materials physics, as it enables unprecedented control over the material's optoelectronic properties [1] [2] [3].
In the bulk form, molybdenum diselenide exhibits an indirect bandgap of approximately 1.1 to 1.41 electron volts, with the valence band maximum located at the Γ point and the conduction band minimum positioned at the T point in the Brillouin zone [1] [3] [4]. This indirect nature severely limits the material's efficiency for optoelectronic applications, as radiative recombination processes are significantly suppressed due to the momentum mismatch between electrons and holes [3].
The transformation mechanism underlying this transition can be understood through tight-binding calculations that reveal the critical role of interlayer hopping interactions. As the number of layers decreases, the electronic structure undergoes systematic modifications driven solely by changes in interlayer coupling, while onsite energies remain largely unaffected [1]. These interlayer interactions primarily influence the relative positions of band extrema, particularly affecting the T point conduction band minimum more significantly than the K point minimum [1].
The quantitative evolution of the bandgap energy with thickness follows a predictable pattern. For multilayer samples with more than five layers, the bandgap remains in the range of 1.3 to 1.4 electron volts and maintains its indirect character [1] [2]. As the thickness is reduced to trilayer and bilayer configurations, the bandgap increases progressively to approximately 1.4 to 1.5 electron volts and 1.5 to 1.6 electron volts, respectively, while still retaining the indirect nature [1] [2].
The critical transition occurs at the monolayer limit, where molybdenum diselenide transforms into a direct bandgap semiconductor with both the valence band maximum and conduction band minimum located at the K point [1] [2]. The direct bandgap energy in monolayer molybdenum diselenide ranges from 1.50 to 1.66 electron volts, representing a substantial increase from the bulk value [1] [2] [4]. This direct transition is accompanied by the emergence of strong photoluminescence, confirming the enhanced radiative efficiency [2].
Temperature effects also play a significant role in modulating the indirect-to-direct transition. Experimental studies have demonstrated that in few-layer molybdenum diselenide samples where the indirect and direct bandgaps are nearly degenerate, thermal activation can effectively promote the transition toward the direct gap regime by reducing interlayer coupling [4]. This thermal tunability provides an additional degree of freedom for controlling the electronic properties.
The thickness-dependent evolution has been confirmed through multiple experimental techniques, including angle-resolved photoemission spectroscopy, photoluminescence spectroscopy, and differential reflectance measurements [2] [5] [6]. These studies consistently demonstrate the systematic shift of band extrema positions and the corresponding changes in optical properties as the layer number is varied.
Mechanical strain represents a powerful tool for continuously tuning the electronic structure of two-dimensional molybdenum diselenide, offering unprecedented control over its bandgap and transport properties. The response of molybdenum diselenide to applied strain is fundamentally different from bulk semiconductors due to its reduced dimensionality and the resulting enhanced sensitivity to mechanical perturbations [7] [8] [9].
Biaxial tensile strain induces systematic reductions in the bandgap energy of molybdenum diselenide, with reported tuning rates ranging from 43 to 73 millielectron volts per percent strain [8] [10]. This significant strain sensitivity arises from the modification of orbital overlaps between molybdenum 4d states and selenium 4p states, which directly affects the energy positions of the valence and conduction band edges [11] [12]. The strain-induced changes are particularly pronounced for the direct bandgap transitions, while indirect transitions show comparatively weaker sensitivity [11].
Computational studies using density functional theory have revealed that the strain response originates from the redistribution of electronic charge density and the modification of interatomic bonding configurations [7] [12]. Under tensile strain, the increased lattice parameters lead to reduced orbital overlap, resulting in narrower electronic bands and decreased bandgap energies [12]. Conversely, compressive strain enhances orbital overlap, leading to broader bands and increased bandgap values [13].
The critical strain threshold for inducing direct-to-indirect bandgap transitions has been experimentally determined to be approximately 1 to 2 percent for biaxial tensile strain [9] [14]. This transition is characterized by a dramatic reduction in photoluminescence intensity, indicating the crossover from efficient direct radiative recombination to inefficient indirect processes [9] [14]. The transition occurs due to the differential strain response of various band extrema, with the relative energy positions of the K point and other high-symmetry points being modified under mechanical deformation [8].
Uniaxial strain effects exhibit directional dependence related to the crystallographic orientation of molybdenum diselenide. Strain applied along the armchair direction typically produces different electronic responses compared to strain along the zigzag direction, reflecting the underlying hexagonal symmetry of the crystal structure [15]. The mechanical properties of molybdenum diselenide, characterized by Young's modulus values of approximately 100.9 gigapascals along the armchair direction and 99.5 gigapascals along the zigzag direction, enable significant strain tunability before mechanical failure [15].
Advanced experimental techniques employing flexible substrates have enabled systematic studies of strain effects on electronic transport [11] [14]. These studies demonstrate that the field-effect mobility can be modulated through strain engineering, with optimal performance typically achieved under mild tensile strain conditions that maintain the direct bandgap character while reducing effective masses [11].
The strain-dependent electronic structure modifications have been successfully incorporated into device applications, including strain-tunable transistors and flexible electronics [7] [13]. These developments highlight the practical significance of strain engineering for controlling the performance of molybdenum diselenide-based devices across a wide range of operating conditions.
The charge transport properties of two-dimensional molybdenum diselenide are fundamentally determined by the mobility of electrons and holes, which represents a critical figure of merit for electronic device applications. Understanding the factors that govern carrier mobility requires comprehensive analysis of the various scattering mechanisms, substrate interactions, and environmental conditions that influence charge transport in atomically thin semiconductors [16] [17] [18].
The temperature dependence of carrier mobility in molybdenum diselenide provides crucial insights into the dominant scattering mechanisms governing charge transport. Experimental investigations across wide temperature ranges reveal complex behavior that reflects the interplay between multiple scattering processes, each with distinct temperature dependencies and activation energy ranges [16] [17] [18].
At room temperature, molybdenum diselenide typically exhibits field-effect mobilities ranging from 50 to 160 square centimeters per volt-second, depending on the substrate and device fabrication conditions [16] [18]. These values represent significant improvements over early transition metal dichalcogenide devices and approach the theoretical predictions for intrinsic mobility in two-dimensional materials [16] [17].
The temperature evolution of mobility follows power-law behavior characterized by the relationship μ ∝ T^(-γ), where the exponent γ provides information about the dominant scattering mechanisms [16] [17]. In high-quality molybdenum diselenide devices on appropriate substrates, γ values ranging from 1.2 to 2.4 have been observed, indicating the prevalence of phonon-limited transport in different temperature regimes [16] [19].
Low-temperature transport measurements reveal dramatic mobility enhancements, with values exceeding 500 square centimeters per volt-second achievable at temperatures below 100 Kelvin [16] [17]. In exceptional cases, suspended molybdenum diselenide devices have demonstrated mobilities exceeding 1000 square centimeters per volt-second at cryogenic temperatures, approaching the intrinsic limits predicted by theoretical calculations [20] [19].
The transition between different transport regimes occurs at characteristic temperatures that depend on the relative strengths of various scattering mechanisms. At high temperatures above 200 Kelvin, optical phonon scattering typically dominates, leading to strong temperature dependence with γ values approaching 2.4 [16] [21]. In the intermediate temperature range between 100 and 200 Kelvin, surface polar optical phonon scattering becomes significant, particularly for devices fabricated on polar substrates such as silicon dioxide [16] [22].
Below 100 Kelvin, acoustic phonon scattering and charged impurity scattering compete for dominance, with the relative importance depending on the device quality and interfacial characteristics [16] [19]. In high-quality devices with minimal charged impurity densities, acoustic phonon scattering governs the temperature dependence, while devices with significant interfacial disorder exhibit temperature-independent behavior characteristic of Coulomb scattering [23] [24].
Metal-insulator transitions have been observed in gated molybdenum diselenide devices at low temperatures, typically occurring at sheet conductivities on the order of e²/h [17] [19]. These transitions reflect the crossover from metallic behavior at high carrier densities to insulating behavior dominated by localization effects at low densities [17].
The substrate environment plays a crucial role in determining the temperature-dependent transport characteristics. Devices fabricated on parylene-C substrates demonstrate superior temperature-independent behavior compared to those on silicon dioxide, attributed to the absence of surface polar optical phonon modes in the polymer substrate [16]. Similarly, hexagonal boron nitride encapsulation significantly improves the temperature stability of transport properties by eliminating interfacial trap states and reducing environmental scattering [23] [19].
The interface between molybdenum diselenide and its surrounding environment represents the primary source of extrinsic scattering that limits charge transport performance. Understanding and controlling these interfacial scattering mechanisms is essential for realizing the intrinsic electronic properties of two-dimensional molybdenum diselenide [25] [23] [22].
Charged impurity scattering constitutes one of the most significant mobility-limiting factors in molybdenum diselenide devices. These charged centers can originate from various sources, including adsorbates on the material surface, ionized dopants in the substrate, and defects at the interface between molybdenum diselenide and dielectric materials [23] [24] [26]. The Coulomb potential created by these charged impurities extends over large distances in two-dimensional systems due to reduced screening, making this scattering mechanism particularly detrimental [23].
The effectiveness of charged impurity scattering depends critically on the dielectric environment surrounding the molybdenum diselenide channel. High-κ dielectric materials provide enhanced screening of Coulomb potentials, leading to reduced scattering rates and improved mobility [23] [22]. Conversely, low-κ environments such as vacuum or air result in minimal screening and correspondingly severe mobility degradation [27] [23].
Remote scattering from charged impurities located away from the immediate channel interface has been demonstrated as an effective strategy for reducing scattering while maintaining doping benefits [26]. By inserting thin hexagonal boron nitride layers between molybdenum diselenide and dopant molecules, the spatial separation reduces the scattering potential while preserving charge transfer capabilities [28] [26]. This approach has achieved mobility improvements of factors of 2 to 3 compared to direct doping methods [26].
Surface polar optical phonon scattering represents another critical interfacial mechanism that becomes dominant at intermediate temperatures. Polar substrates such as silicon dioxide support surface phonon modes with energies around 60 millielectron volts, which can be thermally activated at room temperature and interact strongly with charge carriers in the molybdenum diselenide channel [16] [22]. The strength of this interaction depends on the energy of the surface phonon mode, with higher-energy modes providing reduced scattering [22].
Systematic studies comparing devices on different substrates have quantified the impact of surface polar optical phonon scattering. Molybdenum diselenide devices on silicon dioxide typically exhibit stronger temperature dependence compared to those on non-polar substrates such as parylene-C, with the difference attributed primarily to surface phonon interactions [16]. The development of interfacial layers with high surface phonon energies, such as aluminum nitride with 81.4 millielectron volt phonons, has demonstrated significant mobility improvements through suppression of surface optical phonon scattering [22].
Interface roughness scattering becomes increasingly important as device dimensions are scaled down and operating voltages are increased. The atomic-scale roughness at interfaces can scatter charge carriers through modification of the local potential landscape [23] [29]. This mechanism typically exhibits weak temperature dependence and becomes more significant in devices with high interfacial roughness or large electric fields [23].
Trap states located at the interface between molybdenum diselenide and dielectric materials contribute to both static and dynamic scattering processes. These states can capture and release charge carriers, leading to conductivity fluctuations and reduced mobility [23] [24]. The density and energy distribution of trap states depend critically on the interface preparation and passivation procedures [23] [19].
Advanced fabrication techniques employing van der Waals assembly methods have demonstrated remarkable reductions in interfacial scattering. Devices with hexagonal boron nitride encapsulation achieve interface trap densities below 10^11 per square centimeter per electron volt, compared to 10^13 per square centimeter per electron volt for conventional silicon dioxide interfaces [19]. These improvements translate directly into enhanced mobility and reduced device-to-device variability [19].
The quantitative analysis of interface scattering mechanisms requires careful separation of various contributions through temperature-dependent measurements and modeling [25] [23]. Modified scattering models that account for spatial separation of scattering centers, dielectric screening effects, and energy-dependent scattering cross-sections have been developed to provide predictive capabilities for device optimization [28] [26].
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